1-(3,4-dichlorophenyl)-2-(2-imino-3-prop-2-enylbenzimidazol-1-yl)ethanone;hydrobromide
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Overview
Description
1-(3,4-dichlorophenyl)-2-(2-imino-3-prop-2-enylbenzimidazol-1-yl)ethanone;hydrobromide is a synthetic organic compound that belongs to the class of benzimidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dichlorophenyl)-2-(2-imino-3-prop-2-enylbenzimidazol-1-yl)ethanone;hydrobromide typically involves multi-step organic reactions. The starting materials often include 3,4-dichloroaniline and various benzimidazole precursors. The reaction conditions may involve:
Condensation reactions: Combining the aniline derivative with benzimidazole under acidic or basic conditions.
Alkylation: Introducing the prop-2-enyl group using alkylating agents.
Hydrobromide formation: Treating the final product with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
Industrial production methods for such compounds usually involve optimizing the synthetic routes for large-scale production. This includes:
Batch or continuous flow reactors: To ensure consistent reaction conditions and yield.
Purification techniques: Such as crystallization, distillation, or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dichlorophenyl)-2-(2-imino-3-prop-2-enylbenzimidazol-1-yl)ethanone;hydrobromide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Nucleophiles like amines or thiols, electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield corresponding ketones or carboxylic acids.
Reduction: Can produce alcohols or amines.
Substitution: Results in derivatives with different functional groups replacing the halogen atoms.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-(3,4-dichlorophenyl)-2-(2-imino-3-prop-2-enylbenzimidazol-1-yl)ethanone;hydrobromide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Interacting with genetic material to influence gene expression.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-dichlorophenyl)-2-(2-imino-3-methylbenzimidazol-1-yl)ethanone
- 1-(3,4-dichlorophenyl)-2-(2-imino-3-ethylbenzimidazol-1-yl)ethanone
Uniqueness
1-(3,4-dichlorophenyl)-2-(2-imino-3-prop-2-enylbenzimidazol-1-yl)ethanone;hydrobromide is unique due to its specific structural features, such as the prop-2-enyl group and the hydrobromide salt form. These features may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-2-(2-imino-3-prop-2-enylbenzimidazol-1-yl)ethanone;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3O.BrH/c1-2-9-22-15-5-3-4-6-16(15)23(18(22)21)11-17(24)12-7-8-13(19)14(20)10-12;/h2-8,10,21H,1,9,11H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVFZTVBRXUHSKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=CC=CC=C2N(C1=N)CC(=O)C3=CC(=C(C=C3)Cl)Cl.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrCl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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